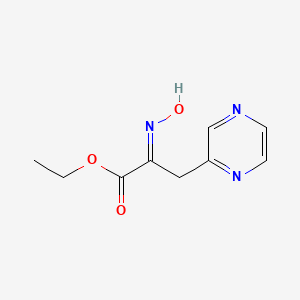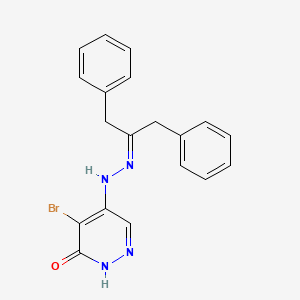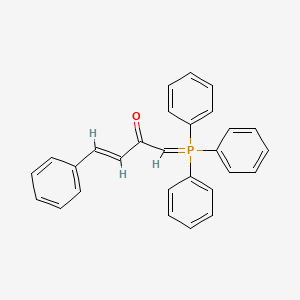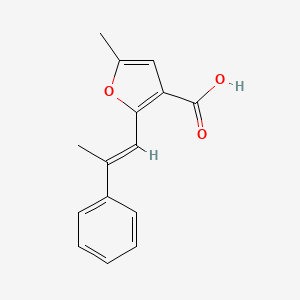
(E)-Ethyl 2-(hydroxyimino)-3-(pyrazin-2-yl)propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-Ethyl 2-(hydroxyimino)-3-(pyrazin-2-yl)propanoate is an organic compound that features a pyrazine ring and an oxime functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (E)-Ethyl 2-(hydroxyimino)-3-(pyrazin-2-yl)propanoate typically involves the reaction of ethyl 2-bromo-3-(pyrazin-2-yl)propanoate with hydroxylamine hydrochloride under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the hydroxylamine displaces the bromine atom, forming the oxime group.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
(E)-Ethyl 2-(hydroxyimino)-3-(pyrazin-2-yl)propanoate can undergo various chemical reactions, including:
Oxidation: The oxime group can be oxidized to a nitro group using strong oxidizing agents.
Reduction: The oxime can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The ethyl ester group can be hydrolyzed to a carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Hydrochloric acid or sodium hydroxide for hydrolysis.
Major Products
Oxidation: Formation of (E)-Ethyl 2-(nitroimino)-3-(pyrazin-2-yl)propanoate.
Reduction: Formation of (E)-Ethyl 2-(amino)-3-(pyrazin-2-yl)propanoate.
Substitution: Formation of 2-(hydroxyimino)-3-(pyrazin-2-yl)propanoic acid.
Aplicaciones Científicas De Investigación
(E)-Ethyl 2-(hydroxyimino)-3-(pyrazin-2-yl)propanoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly as an intermediate in the synthesis of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of (E)-Ethyl 2-(hydroxyimino)-3-(pyrazin-2-yl)propanoate is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its oxime and pyrazine functional groups. These interactions can modulate biological pathways, leading to the observed effects.
Comparación Con Compuestos Similares
Similar Compounds
3-(pyrazin-2-yl)-1H-pyrazole-5-carboxylic acid: A compound with a similar pyrazine ring structure.
Pyrrolopyrazine derivatives: Compounds containing both pyrrole and pyrazine rings, known for their biological activities.
Uniqueness
(E)-Ethyl 2-(hydroxyimino)-3-(pyrazin-2-yl)propanoate is unique due to its combination of an oxime group and a pyrazine ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.
Propiedades
Fórmula molecular |
C9H11N3O3 |
|---|---|
Peso molecular |
209.20 g/mol |
Nombre IUPAC |
ethyl (2E)-2-hydroxyimino-3-pyrazin-2-ylpropanoate |
InChI |
InChI=1S/C9H11N3O3/c1-2-15-9(13)8(12-14)5-7-6-10-3-4-11-7/h3-4,6,14H,2,5H2,1H3/b12-8+ |
Clave InChI |
UTEGWYBRUCAODM-XYOKQWHBSA-N |
SMILES isomérico |
CCOC(=O)/C(=N/O)/CC1=NC=CN=C1 |
SMILES canónico |
CCOC(=O)C(=NO)CC1=NC=CN=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![5-({[(2,4-Dichlorophenyl)methyl]sulfanyl}methyl)-1,2-oxazol-3(2H)-one](/img/structure/B12920920.png)


![4,5-Bis[2-(morpholin-4-yl)ethyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B12920940.png)
![5-Bromo-2,4-bis[(4-nitrobenzyl)sulfanyl]pyrimidine](/img/structure/B12920943.png)

![7-Fluoro-3,4,4-trimethyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one](/img/structure/B12920976.png)

